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molecular formula C25H28O7 B1662058 Tris(2,4-dimethoxyphenyl)methanol CAS No. 76832-37-6

Tris(2,4-dimethoxyphenyl)methanol

Cat. No. B1662058
M. Wt: 440.5
InChI Key: SBBUIJKOSQBPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115066B2

Procedure details

Add (4.23 g, 19.47 mmol) 1-bromo-2,4-dimethoxybenzene to an appropriately sized round bottom flask. Attach a rubber septum to seal the flask. Insert a needle into the septum as a vent and flush the round bottom flask with nitrogen for about 10 minutes. Add anhydrous ether (80 mL), followed by the drop wise addition of n-butyllithium in hexane (1.6M, 12.2 mL). Stir the cloudy mixture for 10 minutes and keep the round bottom flask on ice. Dissolve (2.20 g, 9.74 mmol) of methyl 2,4-dimethoxybenzoate in about 20 ml of anhydrous ether (if needed, more than about 20 ml can be used), and then add this drop wise to the reaction mixture. After the addition is complete, stir the reaction mixture for about 3 minutes longer. Pour the reaction mixture into a separatory funnel containing 5% NH4Cl (aq) (50 mL) and shake until a color change is observed (pale orange). The layers are allowed to separated, and dry the top ether layer with about 5 g anhydrous Na2SO4, filter, and the volatiles were removed in a rotary evaporator to dryness at 35-40° C. under 400 mbar. Place the crude oil of hexamethoxy red (yellow-orange in color) into the freezer. Yield is about 3.1 g.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH3:11].[CH3:12][O:13][C:14]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[CH:20][C:15]=1[C:16](OC)=[O:17].[NH4+].[Cl-]>CCOCC>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]([OH:17])([C:15]2[CH:20]=[CH:21][C:22]([O:24][CH3:25])=[CH:23][C:14]=2[O:13][CH3:12])[C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=2[O:10][CH3:11])=[C:3]([O:10][CH3:11])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.23 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)OC
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC(=C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
Stir the cloudy mixture for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to seal the flask
CUSTOM
Type
CUSTOM
Details
Insert a needle into the septum as a vent and flush the round bottom flask with nitrogen for about 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Add anhydrous ether (80 mL), followed by the drop wise addition of n-butyllithium in hexane (1.6M, 12.2 mL)
ADDITION
Type
ADDITION
Details
add this drop wise to the reaction mixture
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stir the reaction mixture for about 3 minutes longer
Duration
3 min
ADDITION
Type
ADDITION
Details
Pour the reaction mixture into a separatory funnel
CUSTOM
Type
CUSTOM
Details
to separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the top ether layer with about 5 g anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in a rotary evaporator to dryness at 35-40° C. under 400 mbar

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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